1,2,3-Butatriene

Mass Spectrometry Physical Organic Chemistry Isomer Differentiation

1,2,3-Butatriene (CAS 2873-50-9) is a C₄H₄ hydrocarbon and the simplest member of the cumulene class, defined by a chain of three cumulative (consecutive) double bonds (H₂C=C=C=CH₂). This structural motif confers a rigid, linear carbon backbone where internal carbons adopt sp hybridization, a property fundamentally distinct from conjugated dienes such as 1,3-butadiene or enynes such as vinylacetylene.

Molecular Formula C4H4
Molecular Weight 52.07 g/mol
CAS No. 2873-50-9
Cat. No. B1194048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Butatriene
CAS2873-50-9
Molecular FormulaC4H4
Molecular Weight52.07 g/mol
Structural Identifiers
SMILESC=C=C=C
InChIInChI=1S/C4H4/c1-3-4-2/h1-2H2
InChIKeyWHVXVDDUYCELKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3-Butatriene (CAS 2873-50-9) Scientific and Procurement Baseline: Class Definition and Foundational Characteristics


1,2,3-Butatriene (CAS 2873-50-9) is a C₄H₄ hydrocarbon and the simplest member of the cumulene class, defined by a chain of three cumulative (consecutive) double bonds (H₂C=C=C=CH₂) [1]. This structural motif confers a rigid, linear carbon backbone where internal carbons adopt sp hybridization, a property fundamentally distinct from conjugated dienes such as 1,3-butadiene or enynes such as vinylacetylene [2]. The molecule is planar with D₂h symmetry, not twisted like allene, and exhibits characteristic vibrational signatures resulting from three nearly identical, closely-coupled C=C oscillators [3].

Cumulene Identity

Simplest C₄H₄ cumulene with three cumulative double bonds; rigid linear sp-hybridized backbone distinct from conjugated dienes or enynes.

Spectroscopic Benchmark

Planar D₂h symmetry with characteristic coupled C=C oscillator vibrational signature for IR/Raman reference standardization.

Reactivity Studies

Unsubstituted parent substrate for fundamental cumulene polymerization mechanism studies and cascade cycloaddition building block.

Why 1,3-Butadiene, Vinylacetylene, or Substituted Butatrienes Cannot Substitute for 1,2,3-Butatriene in Critical Applications


Generic substitution fails for 1,2,3-butatriene because its cumulative π-system imposes a unique combination of rigidity, electronic structure, and reactivity that is absent in isomeric C₄ species or sterically modified derivatives. Unlike 1,3-butadiene, which lacks cumulative double bonds, or vinylacetylene (1-buten-3-yne), which possesses an alkyne unit, the butatriene framework provides a continuous π-conjugation pathway essential for specific electronic applications and serves as a distinct reactive intermediate in cascade cycloadditions [1]. Furthermore, substituted butatrienes exhibit altered polymerization behaviors and steric profiles that preclude their use when the unsubstituted parent compound's intrinsic reactivity or structural simplicity is required [2].

1,2,3-Butatriene vs. 1,3-Butadiene

Conjugated diene lacks cumulative double bonds and continuous π-conjugation pathway; electronic structure and rigidity differ fundamentally.

1,2,3-Butatriene vs. Vinylacetylene

Enyne isomer with alkyne unit; energy-dependent isomer population profiles may shift experimental outcomes in ion chemistry studies.

1,2,3-Butatriene vs. Substituted butatrienes

Steric and electronic perturbations alter polymerization mechanism and reactivity profile; may not replicate baseline cumulene behavior.

1,2,3-Butatriene (CAS 2873-50-9) Procurement-Relevant Quantitative Differentiation Evidence


Energy-Dependent Isomer Population: Butatriene vs. Vinylacetylene Cationic Species

Laser-ion beam photodissociation studies of C₄H₄ radical cations demonstrate that butatriene and 1-buten-3-yne (vinylacetylene) isomers exhibit distinct, energy-dependent population profiles. At low internal energies, the vinylacetylene cation is favored, whereas increasing internal energy shifts the relative population toward the butatriene cation. This energy-dependent interconversion behavior is critical for studies requiring selective isomer generation or characterization [1].

Isomer population
Head-to-head
Butatriene cation population increases with internal energy; vinylacetylene cation favored at low energies.
Supports isomer-selective ion generation design.
Laser-ion beam photodissociation; C₄H₄⁺˙ precursors.
Mass Spectrometry Physical Organic Chemistry Isomer Differentiation

Planar D₂h Symmetry of 1,2,3-Butatriene vs. Twisted D₂d Symmetry of Allene

Infrared and Raman spectroscopic analysis definitively establishes that 1,2,3-butatriene (H₂C=C=C=CH₂) adopts a planar molecular geometry with D₂h symmetry, in contrast to allene (H₂C=C=CH₂), which is twisted and possesses D₂d symmetry. This structural determination was made through comprehensive vibrational assignment and analysis of resolvable fine structure in perpendicular infrared bands, notably the 854 cm⁻¹ band [1].

Molecular symmetry
Head-to-head
Planar D₂h geometry; rotational constants A₀ = 4.786 ± 0.01 cm⁻¹, B₀ = 0.133, C₀ = 0.130 cm⁻¹; HCH angle 119.0°.
Enables identity confirmation vs. allene (twisted D₂d).
IR 33–4000 cm⁻¹ and Raman with polarizations.
Vibrational Spectroscopy Structural Chemistry Molecular Symmetry

Divergent Polymerization Mechanism: 1,2,3-Butatriene vs. Substituted Butatrienes

The polymerization of unsubstituted 1,2,3-butatriene proceeds via a distinct mechanism compared to substituted analogs. While the reactivity of 1,2,3-butatriene was previously postulated to involve low-lying triplet states, ab initio molecular orbital theory calculations reveal that the magnitude of the singlet-triplet gap for the monomer and its relatively high positive heat of formation preclude a mechanism involving the direct formation of an isolated triplet species [1]. This contrasts with the behavior of substituted butatrienes, such as 1,4-diphenyl-1,2,3-butatriene (DPB), which undergoes thermal polymerization to form soluble poly(2-butyne-1,4-diyl) [2].

Polymerization mechanism
Cross-study
No direct triplet species formation; high positive heat of formation; no copolymerization with other monomers.
Baseline reactivity context distinct from substituted butatrienes.
Ab initio MO calculations; singlet-triplet gap analysis.
Polymer Chemistry Reaction Mechanism Cumulene Reactivity

1,2,3-Butatriene as a Synthetic Building Block for Acetylenic Scaffolding

1,2,3-Butatrienes serve as versatile modular building blocks for constructing carbon-rich acetylenic scaffolds, targeting one-, two-, and three-dimensional architectures [1]. This application leverages the inherent linearity and cumulative π-system of the butatriene core, a feature not readily accessible from simple dienes or alkynes. Furthermore, butatriene equivalents such as TMSBO (TMSCH₂C≡CCH₂OH) engage chemospecifically in metal-catalyzed [5+2] cycloaddition cascades to generate reactive dienes for subsequent [4+2] cycloadditions, enabling rapid increases in molecular complexity [2].

Acetylenic scaffolding
Class-level
Linear C₄ unit with cumulative π-system supports 1D, 2D, and 3D carbon-rich architectures; cascade [5+2]/[4+2] cycloaddition building block.
Reported utility as modular building block for conjugated materials.
Structural motif not replicable by isomeric C₄ compounds.
Organic Synthesis Materials Chemistry Carbon-Rich Architectures

Thermodynamic Stability: 1,2,3-Butatriene Enthalpy of Formation

The standard enthalpy of formation for gaseous 1,2,3-butatriene (CH₂CCCH₂) is 328.33 ± 0.62 kJ/mol (ATcT value), which is notably higher than that of its more stable isomer, vinylacetylene [1]. This higher heat of formation quantifies the energetic penalty associated with the cumulative double bond arrangement and directly impacts considerations of storage stability, reaction exothermicity, and handling protocols [2].

Enthalpy of formation
Class-level
328.33 ± 0.62 kJ/mol
Supports storage stability and process safety assessment.
ATcT value; standard ideal gas state at 298.15 K.
Thermochemistry Computational Chemistry Stability Assessment

Unique Vibrational Signature: Coupled C=C Oscillators in 1,2,3-Butatriene

The C=C stretching vibrations of 1,2,3-butatriene provide a textbook example of three nearly identical, closely-coupled oscillators [1]. This coupling produces a unique vibrational signature in both infrared and Raman spectra that is distinct from the vibrational patterns of 1,3-butadiene (which exhibits conjugated C=C stretching) or vinylacetylene (which displays alkyne C≡C stretching). The resolvable fine structure observed in several perpendicular infrared bands, including the 854 cm⁻¹ band, further enables precise spectroscopic identification and quantification [2].

Vibrational signature
Class-level
Three nearly identical coupled C=C oscillators; characteristic IR and Raman bands with resolvable fine structure at 854 cm⁻¹.
Enables unambiguous identification and purity assessment.
Distinct from conjugated diene and alkyne stretching patterns.
Vibrational Spectroscopy Analytical Chemistry Quality Control

1,2,3-Butatriene (CAS 2873-50-9) Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Selective Generation of Butatriene Cationic Species in Mass Spectrometry and Ion Chemistry

Based on the energy-dependent isomer population evidence [1], 1,2,3-butatriene is the preferred precursor or target for experiments requiring the selective generation or characterization of the butatriene radical cation [C₄H₄]+˙ at higher internal energies. This scenario is relevant for fundamental studies of C₄H₄ isomerization dynamics, astrochemistry investigations of interstellar cumulenes, and development of analytical methods for isomer differentiation.

Spectroscopic Reference Standard for Cumulene Structural Characterization

Given its definitively established planar D₂h symmetry and well-resolved vibrational fine structure [2], 1,2,3-butatriene serves as an essential reference standard for calibrating infrared and Raman spectroscopic instruments used to characterize cumulene-containing compounds. The compound's unique coupled C=C oscillator signature provides a benchmark for identifying and quantifying butatriene moieties in more complex molecules, including substituted derivatives and polymers.

Fundamental Mechanistic Studies of Cumulene Polymerization

The elucidated polymerization mechanism, which excludes direct triplet species formation due to the calculated singlet-triplet gap [3], positions 1,2,3-butatriene as the definitive substrate for investigating the intrinsic reactivity of unsubstituted cumulenes. Researchers studying the spontaneous polymerization of cumulenes, diradical trapping experiments, or the development of novel conjugated polymers require the unsubstituted parent compound to establish baseline reactivity and mechanistic pathways free from steric or electronic perturbations introduced by substituents [4].

Modular Building Block for Carbon-Rich Acetylenic Scaffolds and Molecular Wires

1,2,3-Butatriene's linear C₄ backbone and cumulative π-system make it a critical module for constructing carbon-rich architectures, including molecular wires for nanotechnology applications [5]. Its use as a synthetic equivalent in cascade cycloadditions (e.g., [5+2] followed by [4+2] cycloadditions) enables the rapid assembly of polycyclic compounds with high molecular complexity [6]. This application leverages the compound's unique structural rigidity, which is not attainable with isomeric dienes or enynes.

Application
Selection Property
Validation Focus
Isomer-selective ion chemistry
Energy-dependent isomer population profile
C₄H₄⁺˙ isomer differentiation at controlled internal energies
Spectroscopic reference standardization
Planar D₂h symmetry and coupled C=C oscillator fingerprint
IR/Raman calibration for cumulene-containing compounds
Cumulene polymerization studies
Unsubstituted parent reactivity; singlet-triplet gap profile
Baseline mechanism establishment free from substituent perturbation
Carbon-rich acetylenic scaffolding
Linear cumulative π-system and structural rigidity
Conjugated polymer and molecular wire architecture assembly
Cascade cycloaddition synthesis
Dual-purpose reactivity regenerating triene equivalent
Rapid molecular complexity generation via [5+2]/[4+2] sequences

Research-use compound for fundamental cumulene chemistry, materials research, and synthetic methodology development.

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